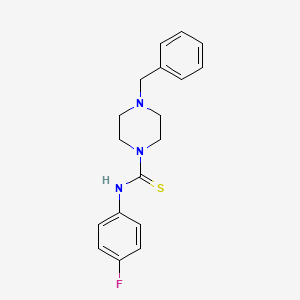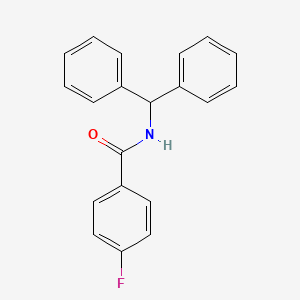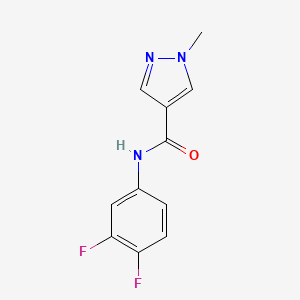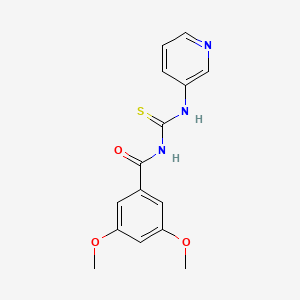
2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group and a dimethylpyrazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid derivative of the pyrimidine core.
Attachment of the Dimethylpyrazolyl Group: The dimethylpyrazolyl group can be attached through a nucleophilic substitution reaction using a pyrazole derivative and an appropriate leaving group on the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study the interaction of pyrimidine derivatives with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine involves:
Molecular Targets: The compound targets specific enzymes, such as kinases, that are involved in cell signaling pathways.
Pathways Involved: It inhibits the phosphorylation of key proteins, leading to the disruption of signaling pathways that regulate cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
- 2-(4-Fluorophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
- 2-(4-Methylphenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine
Uniqueness
2-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its chlorophenyl, fluorophenyl, and methylphenyl analogs.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4/c1-10-9-15(21-12(3)8-11(2)20-21)19-16(18-10)13-4-6-14(17)7-5-13/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUZSMLARYGBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5745284.png)

![3,4-dimethyl-1-(1-naphthyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5745298.png)
![(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B5745318.png)
![2-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B5745320.png)


![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5745345.png)
![3-[2-(2-chlorophenyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5745346.png)
![METHYL 2-{[4-(DIETHYLAMINO)BENZOYL]AMINO}ACETATE](/img/structure/B5745357.png)



![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B5745389.png)
